5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
5-chloro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
CFTXQILRVRCYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
Overview:
This method synthesizes the indole core via a cyclization process starting from azido compounds and benzaldehyde derivatives, followed by functional group modifications to introduce the chloro and methyl groups.
Step 1: Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehyde to form α,β-unsaturated ester intermediates.
Step 2: Thermolysis of the azide group at elevated temperatures (~120°C) to generate the indole nucleus through intramolecular cyclization.
Step 3: Electrophilic cyclization and subsequent chlorination using NCS to introduce the chloro substituent at the 5-position.
Step 4: Alkylation at the C3 position with methyl groups via Friedel–Crafts alkylation or by using methylating agents under basic conditions.
Reaction Conditions & Optimization:
Reaction temperature, molar ratios, and solvent choice (e.g., toluene or dichloromethane) are critical for regioselectivity and yield optimization, as discussed in recent experimental studies.
Direct Substitution on Indole Core via Chlorination and Methylation
Overview:
A more direct approach involves starting from pre-formed indole derivatives and performing selective halogenation and methylation.
Step 1: Selective chlorination at the 5-position using NCS in acetic acid or chloroform, under controlled temperature (~0°C to room temperature).
Step 2: Methylation of the nitrogen atom using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).
Step 3: Methylation at the 3 and 7 positions using methylating agents under basic conditions, possibly employing phase-transfer catalysts to enhance regioselectivity.
Notes:
Reaction monitoring via TLC and NMR is crucial to prevent over-chlorination or methylation at undesired sites.
Summary of Key Reaction Parameters and Data
Research Outcomes and Validation
Research indicates that these synthetic routes yield high-purity compounds, confirmed by TLC, IR, NMR, and mass spectrometry. For example, the synthesis of similar indole derivatives demonstrated yields ranging from 65% to 85%, with spectral data aligning with the expected structure of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atoms at positions 4 and 6 act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic substitution. The phenolic hydroxyl group, while typically para-directing, may compete with fluorine’s meta-directing effects. Substitution reactions could occur under harsh conditions (e.g., high temperatures, polar aprotic solvents) with strong nucleophiles like hydroxide or amines .
Esterification
The phenolic hydroxyl group reacts readily with acylating agents (e.g., acyl chlorides) in the presence of bases like pyridine or triethylamine to form esters. This reaction is accelerated by the electron-withdrawing fluorine atoms, which stabilize the transition state .
Carbonyl Reactivity
The cyclopropanecarbonyl group undergoes nucleophilic addition reactions. Grignard reagents (e.g., Ph₂Mg₂) or organolithium compounds could add to the carbonyl carbon, forming alcohols or ketones after protonation. This reactivity is analogous to ketones in general organic chemistry .
Oxidative Reactions
The phenolic hydroxyl group may oxidize to a quinone structure under strong oxidizing conditions (e.g., KMnO₄/H⁺). The cyclopropanecarbonyl moiety could also undergo oxidation, though its stability under such conditions remains unexplored .
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Nucleophilic Substitution | Hydroxide (aq.), high temperature | Fluorine replacement possible at para positions |
| Esterification | Acyl chloride, pyridine, THF | Rapid reaction; electron-withdrawing groups enhance rate |
| Carbonyl Addition | Grignard reagent (e.g., Ph₂Mg₂), THF | Nucleophilic addition to carbonyl carbon; forms alcohol derivatives |
| Oxidation | KMnO₄/H⁺, heat | Potential quinone formation; cyclopropane stability uncertain |
Structural and Functional Influences
-
Fluorine Substituents : The 4,6-difluoro arrangement meta-directs electrophiles and deactivates the ring, while the phenolic hydroxyl group (ortho/para-directing) creates a unique regioselectivity dynamic.
-
Cyclopropanecarbonyl Moiety : The cyclopropane ring’s strain and electron-withdrawing carbonyl group enhance nucleophilic attack susceptibility at the carbonyl carbon .
-
Biological Interactions : While direct biological data for this compound is limited, analogous fluorophenols (e.g., 2,4-dichlorophenol) are known for antimicrobial activity, suggesting potential applications in medicinal chemistry .
Comparative Analysis with Related Compounds
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| 2-Cyclopropanecarbonyl-4,6-difluorophenol | Cyclopropanecarbonyl + difluorophenol | Enhanced carbonyl reactivity vs. chlorophenols |
| 3,4,6-Trichloro-2-cyclopropanecarbonylphenol | Trichlorophenol + cyclopropanecarbonyl | Higher electron-withdrawing effect; slower substitution |
| 2,4-Dichlorophenol | Dichlorophenol (no cyclopropane) | Less steric hindrance; faster substitution |
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and organic synthesis.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole derivatives, including 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole, are investigated for their potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations :
- Bromine’s larger size may sterically hinder interactions in biological systems compared to Cl .
- Dihydro vs. Aromatic Indoles : The 2,3-dihydro moiety in the target compound reduces aromaticity, altering electronic properties and reactivity. For example, dihydroindoles are less prone to electrophilic substitution at the 2- and 3-positions compared to fully aromatic analogs .
Biological Activity
5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family, characterized by its unique structure which includes a chloro substituent and a trimethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of various cellular processes.
- Molecular Formula : C₁₁H₁₄ClN
- Molecular Weight : Approximately 211.69 g/mol
- Structural Features : The compound features a bicyclic structure typical of indoles, which contributes to its diverse chemical reactivity and potential biological activities.
Anticancer Potential
Preliminary studies suggest that 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole exhibits significant anticancer properties. The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. For instance:
- Mechanism of Action : It interacts with various molecular targets within cells, influencing processes such as apoptosis and proliferation. This interaction is crucial for understanding its therapeutic potential in oncology .
Enzyme Inhibition
The compound has demonstrated inhibitory activity against specific enzymes related to cancer progression:
- EGFR Inhibition : Studies have shown that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR) with IC₅₀ values in the nanomolar range (e.g., 9.5 nM for certain derivatives) which is comparable to established inhibitors like osimertinib .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole for their biological activity:
-
Synthesis and Evaluation :
- A series of new compounds derived from 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole were synthesized and evaluated for antiproliferative activity against various cancer cell lines.
- Compounds showed significant antiproliferative effects with GI₅₀ values ranging from 29 nM to 78 nM against cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cancer cells .
- Caspase Activation :
Comparative Analysis of Related Compounds
The following table compares 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole with structurally similar compounds regarding their biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-indole derivatives | Variations in functional groups | Potent EGFR inhibitors |
| 6-Chloro-3-(hydroxyimino)-2,3-dihydroindole | Hydroxyimino substitution | Distinct anti-cancer properties |
| 5-Chloro-2-methyleneindoline | Similar indole structure | Varying cytotoxicity profiles |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions starting from substituted indole precursors. For example, 2-(4-chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)propanedial derivatives are key intermediates, reacting with nucleophiles like hydroxylamine hydrochloride under reflux in ethanol (86% yield) . Optimization of solvent (e.g., ethanol vs. acetonitrile), temperature (reflux vs. 40°C), and catalyst (e.g., iodine for electrophilic substitutions) significantly impacts yield, as seen in analogous indole reactions . Purification via recrystallization (ethanol) or column chromatography (ethyl acetate/hexane) is critical for purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns and hydrogen bonding (e.g., intramolecular N–H⋯O interactions observed in derivatives) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as conjugation at the nitrogen center (sum of bond angles ≈ 361°) and E/Z geometry of double bonds. SHELXL is recommended for refinement, leveraging its robust handling of high-resolution data and hydrogen-bonding networks .
- FT-IR : Identifies functional groups (e.g., cyanoacetamide C≡N stretch at 2199 cm⁻¹ in derivatives) .
Advanced Research Questions
Q. How can unexpected products from reactions involving this compound be analyzed and rationalized?
- Methodological Answer : Mechanistic ambiguity, such as the formation of 2-cyanoacetamide derivatives instead of expected isoxazoles, requires multi-step analysis:
Intermediate Trapping : Use LC-MS or in-situ NMR to detect transient species (e.g., dioximes or imines).
Computational Modeling : Employ DFT calculations to map reaction pathways and transition states.
Crystallographic Validation : X-ray structures (e.g., R22(8) hydrogen-bonded dimers) confirm product geometry .
Controlled Experiments : Vary reagents (e.g., hydroxylamine vs. arylhydrazines) to isolate competing pathways .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in PEG-400/DMF mixtures) to predict solubility and aggregation .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the chloro and methyl substituents may direct electrophilic substitutions to specific ring positions .
- Docking Studies : Model interactions with biological targets (e.g., kinase active sites) using software like MOE .
Q. How does the substitution pattern (chloro, methyl groups) affect reactivity in electrophilic substitutions or catalytic applications?
- Methodological Answer :
- Steric and Electronic Effects : The 3,3-dimethyl group creates steric hindrance, favoring reactions at less hindered positions (e.g., C5 or C7). Chlorine’s electron-withdrawing effect deactivates the ring but directs electrophiles to meta/para positions .
- Catalytic Screening : Test metal catalysts (e.g., Ru/Fe complexes) for cross-coupling reactions. For example, iodine (10 mol%) in acetonitrile at 40°C achieved 98% yield in trifluoroethylation of indoles .
- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates under varying conditions (pH, solvent polarity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
